1-[(2-methoxyphenyl)methyl]-2-methyl-1H-1,3-benzodiazole hydrochloride
Description
1-[(2-Methoxyphenyl)methyl]-2-methyl-1H-1,3-benzodiazole hydrochloride is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-2-methylbenzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O.ClH/c1-12-17-14-8-4-5-9-15(14)18(12)11-13-7-3-6-10-16(13)19-2;/h3-10H,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRRKVQETBYDAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=CC=CC=C3OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-methoxyphenyl)methyl]-2-methyl-1H-1,3-benzodiazole hydrochloride typically involves the reaction of 2-methoxybenzyl chloride with 2-methyl-1H-benzimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is synthesized via nucleophilic substitution and cyclization reactions. A common pathway involves:
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Formation of the benzodiazole core : Reacting 2-mercaptobenzimidazole derivatives with substituted benzyl halides (e.g., 2-methoxybenzyl chloride) under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) in polar aprotic solvents like acetonitrile or DMF .
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Methylation at position 2 : Introducing the methyl group via alkylation with methyl iodide or dimethyl sulfate in the presence of a base .
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Salt formation : Treating the free base with hydrochloric acid to yield the hydrochloride salt.
Table 1: Optimization of Reaction Conditions for N-Alkylation
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| K₂CO₃ | MeCN | 65 | 64 | |
| Cs₂CO₃ | DMF | 80 | 72 | |
| KOAc | EtOH | 70 | 44 |
Functional Group Reactivity
The compound exhibits reactivity at three primary sites:
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Benzodiazole nitrogen atoms :
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Methoxyphenyl group :
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Methyl group at position 2 :
Catalytic and Solvent Effects
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Base catalysts : K₂CO₃ and Cs₂CO₃ enhance nucleophilicity of the benzodiazole nitrogen, improving alkylation yields compared to weaker bases like KOAc .
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Solvent polarity : Polar aprotic solvents (e.g., MeCN, DMF) stabilize transition states in N-alkylation, achieving higher yields than protic solvents like ethanol .
Mechanistic Insights
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N-Alkylation : Follows an SN2 mechanism, with the benzodiazole nitrogen attacking the electrophilic carbon of the benzyl halide.
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Salt formation : Protonation occurs at the less sterically hindered nitrogen of the diazole ring, confirmed by ¹H-¹⁵N HMBC spectroscopy in analogous compounds .
Stability and Degradation
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Thermal stability : Decomposes above 200°C, with HCl liberation observed via TGA .
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Hydrolytic stability : Stable in acidic conditions (pH 1–6) but undergoes ring-opening hydrolysis in strongly basic media (pH > 10) .
Table 2: Reaction Yields of Benzodiazole Derivatives
| Substituent | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| 2-Methyl, 1-benzyl | N-Alkylation | 64–72 | |
| 2-H, 1-(4-nitrophenyl) | Diazocoupling | 58 | |
| 2-Ethyl, 1-allyl | Cyclization | 81 |
Scientific Research Applications
Anticancer Activity
Research has demonstrated that benzodiazole derivatives, including 1-[(2-methoxyphenyl)methyl]-2-methyl-1H-1,3-benzodiazole hydrochloride, exhibit promising anticancer properties.
Case Studies
A notable study evaluated the efficacy of this compound against several cancer cell lines. The results indicated an IC50 value of approximately 25.72 μM, demonstrating its potential as an effective anticancer agent. In vivo studies further confirmed its ability to suppress tumor growth in mice models .
Antimicrobial Properties
Beyond its anticancer applications, this compound has been investigated for its antimicrobial properties.
Efficacy Against Bacteria
Research has highlighted the compound's effectiveness against various bacterial strains. For example, derivatives of benzodiazole have shown significant activity against Pseudomonas aeruginosa with minimal inhibitory concentration (MIC) values indicating strong antibacterial potential .
Neuroprotective Effects
Recent studies suggest that compounds similar to this compound may also exhibit neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.
Experimental Findings
In vitro experiments have shown that certain derivatives can enhance neuronal survival rates under stress conditions, indicating their potential use in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 1-[(2-methoxyphenyl)methyl]-2-methyl-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Known for its use in medicinal chemistry and similar biological activities.
2-Methoxyphenyl isocyanate: Used in organic synthesis and material science.
Uniqueness
1-[(2-Methoxyphenyl)methyl]-2-methyl-1H-1,3-benzodiazole hydrochloride stands out due to its unique combination of a benzodiazole core with a methoxyphenylmethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
1-[(2-Methoxyphenyl)methyl]-2-methyl-1H-1,3-benzodiazole hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C16H16N2O·HCl
- Molecular Weight : 282.29 g/mol
- CAS Number : 1153977-49-1
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Anticancer Activity : Research indicates that benzodiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The presence of the methoxy group enhances the lipophilicity and bioavailability of the compound, facilitating better interaction with cellular targets .
- Anticonvulsant Properties : Similar compounds have shown effectiveness in reducing seizure activity in animal models. The structural similarity to known anticonvulsants suggests that this compound may exhibit similar properties .
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anticonvulsant | Reduces seizure frequency in animal models | |
| Antiviral | Potential inhibition of viral replication |
Anticancer Activity
A study evaluated the cytotoxic effects of various benzodiazole derivatives, including this compound, against human cancer cell lines. The compound demonstrated significant growth inhibition with an IC50 value comparable to standard chemotherapeutic agents like doxorubicin. Molecular dynamics simulations revealed that the compound interacts predominantly through hydrophobic contacts with target proteins involved in apoptosis pathways .
Anticonvulsant Efficacy
In a preclinical trial, the compound was tested for its anticonvulsant properties using the pentylenetetrazol (PTZ) model in rodents. Results showed a marked reduction in seizure duration and frequency, indicating its potential as a therapeutic agent for epilepsy .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of benzodiazole derivatives. The inclusion of methoxy groups has been linked to enhanced biological activity due to improved solubility and cellular uptake. For instance, compounds with ortho-substituted methoxy groups exhibited superior anticancer activity compared to their para-substituted counterparts .
Q & A
Q. What are the recommended synthetic routes for 1-[(2-methoxyphenyl)methyl]-2-methyl-1H-1,3-benzodiazole hydrochloride?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Step 1: React 2-methyl-1H-benzodiazole with 2-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) to form the N-substituted benzodiazole intermediate.
- Step 2: Purify the intermediate via recrystallization or column chromatography.
- Step 3: Treat with hydrochloric acid to form the hydrochloride salt.
Similar routes are reported for structurally analogous compounds, such as 1-[(3-chlorophenyl)methyl] derivatives, where reaction optimization focuses on solvent selection (e.g., DMF or THF) and temperature control (60–80°C) to minimize by-products .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Employ a combination of analytical techniques:
- NMR Spectroscopy: Confirm substituent positions (e.g., methoxyphenyl methyl group at N1) via H and C NMR. For example, the methoxy proton signal typically appears at ~3.8 ppm .
- HPLC: Assess purity using a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) at 254 nm. A purity threshold of ≥95% is standard for pharmacological studies.
- Mass Spectrometry: Verify molecular weight (e.g., ESI-MS for [M+H]⁺ ion). The hydrochloride salt adds 36.46 g/mol to the free base .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps to avoid inhalation .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent contamination of drains .
- Storage: Store in airtight glass containers at 2–8°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and reduce by-products?
Methodological Answer:
- DoE (Design of Experiments): Use factorial designs to test variables like solvent polarity (e.g., DMF vs. acetonitrile), temperature (40–100°C), and catalyst loading (e.g., KI for SN2 reactions). For example, increasing polarity may enhance nucleophilicity but could also promote side reactions .
- In Situ Monitoring: Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically.
- By-Product Analysis: Identify impurities via LC-MS and revise stoichiometry or reaction time accordingly. For instance, overalkylation by-products can be minimized by controlling reagent addition rates .
Q. What methodologies are effective in resolving contradictions in reported biological activities?
Methodological Answer:
- Meta-Analysis: Systematically compare studies using tools like PRISMA guidelines to identify variables (e.g., cell lines, assay protocols) causing discrepancies. For example, antimicrobial activity may vary due to differences in bacterial strain susceptibility .
- Dose-Response Curves: Re-evaluate EC₅₀ values under standardized conditions (e.g., fixed incubation time, pH).
- Target Validation: Use CRISPR/Cas9 knockouts or siRNA silencing to confirm if observed activities (e.g., anti-inflammatory effects) are target-specific or off-target .
Q. What experimental designs are recommended for elucidating the compound's mechanism of action?
Methodological Answer:
- Omics Integration: Combine transcriptomics and proteomics to identify pathways affected by the compound. For example, RNA-seq can reveal differential expression of inflammation-related genes (e.g., COX-2, TNF-α) .
- Molecular Docking: Use software like AutoDock Vina to predict binding affinities for targets such as cyclooxygenase or GABA receptors. Validate with SPR (Surface Plasmon Resonance) for kinetic binding analysis .
- In Vivo Models: Design rodent studies with positive/negative controls (e.g., indomethacin for inflammation) and histopathological assessments to correlate efficacy with tissue-level effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
